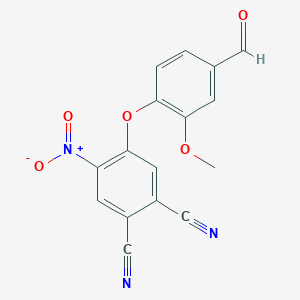
1'-(3-hydroxybutyl)-N-(2-phenylethyl)-1,4'-bipiperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1'-(3-hydroxybutyl)-N-(2-phenylethyl)-1,4'-bipiperidine-4-carboxamide, also known as Compound X, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
1'-(3-hydroxybutyl)-N-(2-phenylethyl)-1,4'-bipiperidine-4-carboxamide X exerts its effects by binding to certain receptors in the brain and modulating their activity. Specifically, it has been shown to interact with dopamine receptors, leading to increased dopamine release in certain brain regions. This mechanism of action is thought to underlie its potential therapeutic effects in neurological disorders.
Biochemical and Physiological Effects:
1'-(3-hydroxybutyl)-N-(2-phenylethyl)-1,4'-bipiperidine-4-carboxamide X has been shown to have a range of biochemical and physiological effects, including increased dopamine release, modulation of neurotransmitter receptor activity, and inhibition of cancer cell growth. Additionally, it has been shown to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1'-(3-hydroxybutyl)-N-(2-phenylethyl)-1,4'-bipiperidine-4-carboxamide X is its ability to cross the blood-brain barrier, making it a potential candidate for neurological drug development. Additionally, its low toxicity profile and well-established synthesis method make it a practical compound for use in lab experiments. However, one limitation of 1'-(3-hydroxybutyl)-N-(2-phenylethyl)-1,4'-bipiperidine-4-carboxamide X is its relatively limited research history, with much of its potential therapeutic applications requiring further investigation.
Direcciones Futuras
Several potential future directions for 1'-(3-hydroxybutyl)-N-(2-phenylethyl)-1,4'-bipiperidine-4-carboxamide X research include further investigation of its therapeutic potential in neurological disorders, such as Parkinson's disease and schizophrenia, as well as its potential use as a cancer therapy. Additionally, further research on its mechanism of action and potential drug delivery applications may lead to new therapeutic opportunities.
Métodos De Síntesis
1'-(3-hydroxybutyl)-N-(2-phenylethyl)-1,4'-bipiperidine-4-carboxamide X can be synthesized through a multi-step process involving the reaction of 1,4'-bipiperidine-4-carboxylic acid with 2-phenylethylamine and 3-bromobutan-1-ol. The resulting compound is then subjected to a series of purification steps to obtain the final product. This synthesis method has been optimized to produce high yields of 1'-(3-hydroxybutyl)-N-(2-phenylethyl)-1,4'-bipiperidine-4-carboxamide X with high purity.
Aplicaciones Científicas De Investigación
1'-(3-hydroxybutyl)-N-(2-phenylethyl)-1,4'-bipiperidine-4-carboxamide X has been studied for its potential therapeutic applications in various fields of scientific research, including neuroscience, pharmacology, and drug discovery. In neuroscience, 1'-(3-hydroxybutyl)-N-(2-phenylethyl)-1,4'-bipiperidine-4-carboxamide X has been shown to modulate the activity of certain neurotransmitter receptors, leading to its potential use as a treatment for neurological disorders such as Parkinson's disease and schizophrenia. In pharmacology, 1'-(3-hydroxybutyl)-N-(2-phenylethyl)-1,4'-bipiperidine-4-carboxamide X has been evaluated for its ability to inhibit the growth of cancer cells, making it a potential candidate for cancer therapy. Additionally, 1'-(3-hydroxybutyl)-N-(2-phenylethyl)-1,4'-bipiperidine-4-carboxamide X has been studied for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier.
Propiedades
IUPAC Name |
1-[1-(3-hydroxybutyl)piperidin-4-yl]-N-(2-phenylethyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H37N3O2/c1-19(27)8-14-25-15-11-22(12-16-25)26-17-9-21(10-18-26)23(28)24-13-7-20-5-3-2-4-6-20/h2-6,19,21-22,27H,7-18H2,1H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWTVFLQTHLHBNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN1CCC(CC1)N2CCC(CC2)C(=O)NCCC3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H37N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 4-{[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]amino}-1-piperidinecarboxylate](/img/structure/B5970021.png)
![1-(1-{[3-(5-methyl-2-furyl)-1H-pyrazol-5-yl]carbonyl}-3-piperidinyl)-4-(2-methylphenyl)piperazine](/img/structure/B5970026.png)
![(2-ethoxybenzyl)({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)methylamine](/img/structure/B5970029.png)

![4-({4-chloro-3-[(phenylacetyl)amino]phenyl}amino)-4-oxobutanoic acid](/img/structure/B5970050.png)
![7-(2-chlorophenyl)-2,5-dimethyl-6-(4-morpholinylcarbonyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5970052.png)
![4-(3-{1-[(1-phenylcyclohexyl)carbonyl]-3-piperidinyl}propanoyl)morpholine](/img/structure/B5970056.png)

![4-biphenylyl[1-(6-quinoxalinylcarbonyl)-3-piperidinyl]methanone](/img/structure/B5970072.png)
![4-[(4-benzyl-1-piperazinyl)carbonyl]-1-methyl-1H-indole](/img/structure/B5970078.png)
![1-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-4-(1-pyrrolidinyl)piperidine](/img/structure/B5970086.png)

![1-(4-ethyl-1-piperazinyl)-3-(3-{[methyl(3-pyridinylmethyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B5970099.png)
![2-methyl-4-{4-[(3-methylphenyl)sulfonyl]-1-piperazinyl}-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5970117.png)